6-Chloro-2-(chloromethyl)benzo[d]thiazole

Catalog No.
S1490111
CAS No.
113071-97-9
M.F
C8H5Cl2NS
M. Wt
218.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-2-(chloromethyl)benzo[d]thiazole

CAS Number

113071-97-9

Product Name

6-Chloro-2-(chloromethyl)benzo[d]thiazole

IUPAC Name

6-chloro-2-(chloromethyl)-1,3-benzothiazole

Molecular Formula

C8H5Cl2NS

Molecular Weight

218.1 g/mol

InChI

InChI=1S/C8H5Cl2NS/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2

InChI Key

BSLYCZZEUDPRAN-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)SC(=N2)CCl

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=N2)CCl

6-Chloro-2-(chloromethyl)benzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. It features a chlorine atom at the 6th position and a chloromethyl group at the 2nd position of the benzothiazole ring. This compound is notable for its diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science. Benzothiazoles, in general, are recognized for their ability to interact with biological systems, making them significant in drug development and other scientific research areas .

, including:

  • Substitution Reactions: The chloromethyl group can be replaced by nucleophiles such as amines or thiols.
  • Oxidation Reactions: The sulfur atom within the benzothiazole structure can be oxidized to form sulfoxides or sulfones.
  • Reduction Reactions: The chlorine atom can be reduced to yield derivatives of benzothiazole .

These reactions highlight the compound's versatility as a building block in organic synthesis.

The biological activity of 6-Chloro-2-(chloromethyl)benzo[d]thiazole has been studied extensively. It has shown potential as an enzyme inhibitor, particularly against monoamine oxidase, which is relevant for treating neurodegenerative disorders. Additionally, its structural characteristics allow it to influence apoptotic pathways in cancer cells by inhibiting anti-apoptotic proteins like BCL-2, leading to increased apoptosis . This makes it a candidate for further exploration in cancer therapeutics.

The synthesis of 6-Chloro-2-(chloromethyl)benzo[d]thiazole can be accomplished through various methods:

  • Chloromethylation: A common approach involves the reaction of 2-aminobenzenethiol with chloromethylating agents under basic conditions.
  • Cycloaddition Reactions: This compound can also be synthesized through cycloaddition reactions that generate isomers of benzothiazoles .
  • Industrial Production: In industrial settings, continuous flow processes are often employed to enhance yield and purity, utilizing catalysts and optimized reaction conditions .

6-Chloro-2-(chloromethyl)benzo[d]thiazole has several applications:

  • Medicinal Chemistry: It serves as a precursor for developing various pharmacologically active compounds, including antimicrobial and anticancer agents.
  • Agriculture: Its properties may be leveraged in developing agrochemicals.
  • Materials Science: The compound is used in synthesizing dyes and pigments due to its unique electronic properties .

Research into the interactions of 6-Chloro-2-(chloromethyl)benzo[d]thiazole with biomolecules indicates its potential role as an enzyme inhibitor. Notably, it has been shown to bind to BCL-2 proteins, which are critical in regulating apoptosis. By inhibiting these proteins, the compound promotes apoptosis in cancer cells, suggesting its utility in cancer treatment strategies .

Several compounds share structural similarities with 6-Chloro-2-(chloromethyl)benzo[d]thiazole. Here are some notable examples:

Compound NameStructural FeaturesUniqueness
2-(Methylthio)benzothiazoleLacks the chloromethyl group at the 2nd positionContains a methylthio group instead
6-ChlorobenzothiazoleLacks the chloromethyl group at the 2nd positionOnly contains chlorine at the 6th position
2-MethylbenzothiazoleLacks both chlorine and chloromethyl groupsSimplest structure among listed compounds
6-Chloro-2-methylbenzo[d]thiazoleContains chlorine but lacks chloromethyl groupMethyl group instead of chloromethyl

Uniqueness

6-Chloro-2-(chloromethyl)benzo[d]thiazole's uniqueness lies in its combination of both a chlorine atom and a chloromethyl group on the benzothiazole ring system. This specific arrangement enhances its reactivity and potential applications in organic synthesis compared to similar compounds .

The synthesis of 6-Chloro-2-(chloromethyl)benzo[d]thiazole builds upon established benzothiazole chemistry while incorporating regioselective halogenation steps. Current synthetic approaches leverage both classical cyclization methods and modern catalytic processes to achieve the desired substitution pattern.

Cyclization-Based Strategies for Benzothiazole Core Formation

The benzothiazole core typically forms through cyclization reactions involving appropriately substituted thiophenols and various carbonyl compounds or carboxylic acid derivatives. For 6-Chloro-2-(chloromethyl)benzo[d]thiazole, the synthetic pathway generally begins with 4-chloro-2-aminothiophenol as the key starting material.

Thiophenol-Aldehyde Condensation Mechanisms

The reaction between 2-aminothiophenol derivatives and aldehydes represents one of the most versatile approaches for benzothiazole synthesis. This process proceeds through a nucleophilic attack mechanism as illustrated in the following steps:

  • Nucleophilic attack of the amino group on the aldehyde carbonyl
  • Formation of an imine intermediate
  • Intramolecular cyclization involving the thiol group
  • Oxidative dehydrogenation to form the benzothiazole ring

A plausible mechanism for this transformation is shown in Scheme 1:

Scheme 1: Proposed mechanism for benzothiazole formation

Step 1: Nucleophilic attack and imine formationR-CHO + H2N-C6H3-SH-Cl → R-CH=N-C6H3-SH-Cl + H2OStep 2: Intramolecular cyclizationR-CH=N-C6H3-SH-Cl → Intermediate IStep 3: Oxidative aromatizationIntermediate I → 6-Chloro-2-R-benzo[d]thiazole + H2

This condensation mechanism has been extensively studied and forms the theoretical foundation for designing efficient synthetic routes to chlorinated benzothiazoles.

Microwave-Assisted One-Pot Multicomponent Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for benzothiazole preparation, offering significant advantages over conventional heating methods. For the synthesis of substituted benzothiazoles, microwave irradiation typically reduces reaction times from hours to minutes while improving yields by 3-113%.

A general protocol for microwave-assisted benzothiazole synthesis involves:

  • Combining 4-chloro-2-aminothiophenol with an appropriate aldehyde or carboxylic acid
  • Adding a suitable catalyst (often silica gel or polyphosphoric acid)
  • Subjecting the mixture to microwave irradiation (50-150W) for 3-10 minutes
  • Simple workup and purification steps

Table 1: Comparison of Conventional vs. Microwave Methods for Benzothiazole Synthesis

ParameterConventional MethodMicrowave MethodImprovement
Reaction time2-8 hours3-10 minutes95-98% reduction
YieldVariableEnhanced3-113% increase
Solvent requirementsOften substantialReduced or solvent-freeEnvironmentally favorable
Energy consumptionHighLowEnergy efficient
RegioselectivityModerateOften improvedMore selective

The microwave approach has been successfully applied to the synthesis of various 2-substituted and 6-substituted benzothiazoles, making it potentially valuable for the preparation of 6-Chloro-2-(chloromethyl)benzo[d]thiazole.

Regioselective Functionalization at C-6 and C-2 Positions

The synthesis of 6-Chloro-2-(chloromethyl)benzo[d]thiazole requires precise control over the substitution pattern. Two main approaches are employed: either starting with pre-functionalized precursors or introducing the chlorine and chloromethyl groups sequentially after forming the benzothiazole core.

Chloromethylation Techniques via Electrophilic Aromatic Substitution

The introduction of the chloromethyl group at the C-2 position is typically achieved through one of two main approaches:

  • Direct cyclization with chloroacetic acid: This method involves the reaction of 4-chloro-2-aminothiophenol with chloroacetic acid in the presence of polyphosphoric acid (PPA) at elevated temperatures (around 180°C). The reaction proceeds for approximately 8 hours, followed by basification and extraction to yield 6-Chloro-2-(chloromethyl)benzo[d]thiazole.

  • Blanc chloromethylation reaction: For pre-formed benzothiazoles, the Blanc reaction employs formaldehyde and hydrochloric acid with a Lewis acid catalyst such as zinc chloride. This approach can introduce the chloromethyl group under controlled conditions.

The general reaction scheme for the direct cyclization approach is shown below:

4-Chloro-2-aminothiophenol + ClCH2COOH → PPA, 180°C, 8h → 6-Chloro-2-(chloromethyl)benzo[d]thiazole

The efficiency of this reaction depends critically on temperature control and the quality of the polyphosphoric acid used.

Nucleophilic Displacement Reactions for Chlorine Introduction

When starting with non-halogenated benzothiazoles, the chlorine at C-6 can be introduced through nucleophilic displacement reactions. The approach typically follows one of these strategies:

  • Diazotization-chlorination sequence: Starting with a 2-(chloromethyl)benzo[d]thiazole containing an amino group at the 6-position, a diazotization reaction followed by treatment with copper(I) chloride can introduce the chlorine substituent.

  • Direct chlorination: Using N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) as chlorinating agents in the presence of a Lewis acid catalyst can achieve regioselective chlorination at the C-6 position.

The choice of method depends on the available starting materials and the desired scale of synthesis.

Catalytic Approaches in Modern Synthetic Design

Recent advancements in catalytic methods have enabled more efficient and selective syntheses of functionalized benzothiazoles, offering potential improvements for the preparation of 6-Chloro-2-(chloromethyl)benzo[d]thiazole.

Transition Metal-Catalyzed C-H Activation Strategies

Transition metal catalysis has emerged as a powerful tool for the functionalization of benzothiazoles through C-H activation. Although specific examples for 6-Chloro-2-(chloromethyl)benzo[d]thiazole are limited in the literature, the general principles can be applied to its synthesis:

  • Palladium-catalyzed chlorination at C-6 using copper(II) chloride as the chlorine source
  • Ruthenium or rhodium-catalyzed C-H functionalization for introducing the chloromethyl group
  • Sequential metal-catalyzed transformations for installing both functional groups

These approaches offer the advantage of being able to functionalize simple benzothiazole precursors without requiring pre-functionalized starting materials.

Organocatalytic Asymmetric Functionalization Methods

While traditional approaches to 6-Chloro-2-(chloromethyl)benzo[d]thiazole produce racemic mixtures when stereogenic centers are present, emerging organocatalytic methods could potentially enable asymmetric synthesis:

  • Chiral phosphoric acid catalysts for enantioselective cyclization reactions
  • Asymmetric chlorination using chiral phase-transfer catalysts
  • Stereoselective chloromethylation protocols

These methods, though not yet widely applied to benzothiazole synthesis, represent promising avenues for future development of stereoselective routes to chiral benzothiazole derivatives.

Solvent and Reaction Condition Optimization Landscapes

The efficiency and selectivity of the synthesis of 6-Chloro-2-(chloromethyl)benzo[d]thiazole depend critically on reaction conditions, including solvent choice, temperature, and catalyst loading.

Green Chemistry Approaches in Halogenation Steps

Contemporary synthetic approaches increasingly emphasize green chemistry principles for benzothiazole synthesis, including:

  • Solvent-free conditions: Microwave-assisted solvent-free protocols have been developed for benzothiazole synthesis, using solid supports such as silica gel or using neat reaction conditions.

  • Aqueous media: Water-mediated syntheses offer environmentally friendly alternatives to traditional organic solvents, particularly for the cyclization step.

  • Recyclable catalysts: Heterogeneous catalysts such as metal oxide nanoparticles (ZnO, NiO, Co3O4) provide recyclable alternatives to traditional acid catalysts.

Table 2: Green Chemistry Metrics for Various Benzothiazole Synthesis Methods

MethodE-FactorAtom Economy (%)Solvent RequiredCatalyst Recyclability
PPA-mediated cyclizationHigh (>100)70-75YesNo
Microwave solvent-freeLow (<20)85-90NoOften yes
Aqueous medium synthesisMedium (30-50)80-85Water onlySometimes
Nanoparticle-catalyzedLow (<15)85-95MinimalYes (3-5 cycles)

The optimization of these green chemistry parameters can significantly enhance the sustainability profile of 6-Chloro-2-(chloromethyl)benzo[d]thiazole synthesis.

Temperature-Dependent Regiochemical Control

The regioselectivity of functionalization reactions in benzothiazole synthesis can be controlled through careful temperature management:

  • Low-temperature diazotization: For introducing the chlorine at C-6 via diazonium intermediates, maintaining temperatures between -5°C and 0°C is crucial for stability and selectivity.

  • Thermal cyclization control: The cyclization reaction with chloroacetic acid typically requires elevated temperatures (160-180°C) to ensure complete ring closure and minimize side products.

  • Controlled chloromethylation: When using the Blanc reaction, temperature control between 35-45°C often provides optimal selectivity for chloromethylation at the C-2 position.

These temperature effects highlight the importance of precise reaction control in achieving the desired substitution pattern in 6-Chloro-2-(chloromethyl)benzo[d]thiazole synthesis.

Molecular Targets in Antimicrobial Action

Bacterial Enzyme Inhibition Pathways

6-Chloro-2-(chloromethyl)benzo[d]thiazole derivatives exhibit potent antibacterial activity by targeting essential microbial enzymes. Structural analogs of this compound have demonstrated inhibitory effects on Escherichia coli MurB, a key enzyme in peptidoglycan biosynthesis. Molecular docking studies reveal that the chloromethyl group forms hydrogen bonds with catalytic residues such as SER A:228 and ARG A:326, while the benzo[d]thiazole core engages in π-π stacking with hydrophobic pockets near the active site [2]. For instance, a derivative with a 2,3-dichlorophenyl substituent showed a docking score of −10.74 kcal/mol against MurB, comparable to streptomycin’s activity (MIC = 0.15 mg/mL) [2].

DNA gyrase, another critical bacterial target, is inhibited through competitive binding at the ATPase domain. Derivatives of 6-chloro-2-(chloromethyl)benzo[d]thiazole with acetamide substituents exhibited IC~50~ values of 9.5 nM against DNA gyrase, rivaling ciprofloxacin (IC~50~ = 1.14 µM) [2]. The chlorine atoms enhance electrophilicity, enabling covalent interactions with cysteine residues in the gyrase’s catalytic pocket.

Table 1: Enzyme Inhibition Profiles of 6-Chloro-2-(chloromethyl)benzo[d]thiazole Derivatives

Target EnzymeDerivative SubstituentsIC~50~ / MICReference Compound Activity
E. coli MurB2,3-Dichlorophenyl0.10–0.25 mg/mLStreptomycin: 0.15 mg/mL
DNA Gyrase (ATPase)Acetamide9.5 nMCiprofloxacin: 1.14 µM

Disruption of Microbial Cell Membrane Integrity

The amphiphilic nature of 6-chloro-2-(chloromethyl)benzo[d]thiazole derivatives enables membrane-targeted activity. Analogues with hydrophobic substituents, such as adamantane or trifluoromethoxy groups, integrate into lipid bilayers, causing depolarization and ion leakage [3] [4]. For example, derivatives with ethylbenzene side chains reduced membrane potential in methicillin-resistant Staphylococcus aureus (MRSA) by 80% at 4 μg/mL, matching vancomycin’s efficacy [3]. The chloromethyl group augments this effect by forming transient chloronium ions that oxidize membrane phospholipids, leading to increased permeability [4].

Anticancer Mechanisms Through Apoptotic Induction

BCL-2 Family Protein Interaction Dynamics

6-Chloro-2-(chloromethyl)benzo[d]thiazole induces apoptosis in colorectal cancer (CRC) cells by modulating BCL-2 family proteins. Treatment with this compound upregulated pro-apoptotic Bax and Bad expression by 3.2-fold while downregulating anti-apoptotic BCL-2 and BCL-xL by 60% in HCT116 cells [5]. Mitochondrial translocation assays confirmed that Bax accumulates in the mitochondria, triggering cytochrome C release into the cytoplasm [5]. The chloromethyl group facilitates covalent modification of BCL-2’s BH3 domain, disrupting its heterodimerization with Bax.

Table 2: Apoptotic Protein Modulation in HCT116 Cells

ProteinExpression ChangeProposed Mechanism
Bax↑ 3.2-foldMitochondrial translocation
BCL-2↓ 60%BH3 domain alkylation
Cytochrome C (cytosol)↑ 4.5-foldMitochondrial membrane permeabilization

Caspase Activation Cascades in Tumor Cells

Caspase-3 activation is a hallmark of 6-chloro-2-(chloromethyl)benzo[d]thiazole’s pro-apoptotic activity. In CRC cells, treatment with 10 μM of the compound increased cleaved caspase-3 levels by 4-fold within 24 hours [5]. This activation correlates with poly(ADP-ribose) polymerase (PARP) cleavage, confirming the execution of apoptotic pathways. The benzo[d]thiazole core stabilizes caspase-3’s active conformation through hydrogen bonding with ASN A:208 and TYR A:204 residues.

Modulation of Oxidative Stress Pathways

Reactive Oxygen Species Scavenging Mechanisms

While 6-chloro-2-(chloromethyl)benzo[d]thiazole induces ROS accumulation in cancer cells, structural analogs demonstrate radical-scavenging activity in non-malignant cells. The chloro-methyl moiety quenches hydroxyl radicals (- OH) via single-electron transfer, with second-order rate constants of $$ k = 2.1 \times 10^9 \, \text{M}^{-1}\text{s}^{-1} $$ [5]. This dual behavior—pro-oxidant in tumors and antioxidant in healthy tissues—stems from tissue-specific differences in thioredoxin reductase expression.

Nrf2-Keap1 Signaling Pathway Interactions

The compound activates the Nrf2-Keap1 axis in hepatic cells, increasing glutathione synthesis by 40% at 5 μM [5]. Molecular dynamics simulations show that the benzo[d]thiazole core binds Keap1’s Kelch domain (binding energy = −9.8 kcal/mol), preventing Nrf2 ubiquitination. This interaction upregulates antioxidant response element (ARE)-driven genes, including NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).

Electronic Effects of Chloromethyl Substituent

The chloromethyl group at the 2-position of the benzothiazole ring exerts profound electronic influences that significantly modulate biological activity through multiple mechanisms. This substituent functions as an electron-withdrawing group with a Hammett constant of σ = 0.18, positioning it between weak and moderate electron-withdrawing capabilities [5] [6]. The electronic properties arise from the inductive effect of the chlorine atom, which withdraws electron density through the sigma framework while simultaneously influencing the pi-electron system of the benzothiazole core [7] [8].

Molecular orbital calculations reveal that the chloromethyl substituent significantly affects the frontier molecular orbital energies of the benzothiazole system [9] [10]. The highest occupied molecular orbital energy decreases by approximately 0.3 eV upon chloromethyl substitution, indicating enhanced electrophilicity and improved potential for interactions with nucleophilic binding sites [11] [12]. Simultaneously, the lowest unoccupied molecular orbital energy is lowered by 0.15 eV, facilitating electron acceptance and strengthening binding interactions with electron-rich protein residues [13].

The polarization effects induced by the chloromethyl group extend beyond simple inductive withdrawal [6] [14]. Theoretical studies demonstrate that this substituent creates an asymmetric charge distribution across the benzothiazole ring system, with the carbon adjacent to the chloromethyl group (C-3) exhibiting increased positive character while the sulfur atom maintains enhanced nucleophilicity [15] [10]. This charge redistribution pattern optimizes the molecule for specific protein-ligand interactions, particularly in binding sites that accommodate both electrophilic and nucleophilic regions.

Hammett Parameter Correlations with Bioactivity

The relationship between Hammett substituent constants and biological activity provides quantitative insight into the electronic requirements for optimal pharmacological efficacy. Analysis of benzothiazole derivatives demonstrates strong correlations between electronic parameters and bioactivity across multiple target systems [5] [16]. For antimicrobial activity against gram-positive bacteria, a linear relationship exists between the Hammett sigma parameter and minimum inhibitory concentration, with electron-withdrawing substituents consistently demonstrating enhanced potency [17] [18].

Quantitative structure-activity relationship modeling incorporating Hammett parameters reveals that the chloromethyl group occupies an optimal position on the electronic spectrum for broad-spectrum biological activity [12] [13]. The moderate electron-withdrawing nature (σ = 0.18) provides sufficient electronic activation without inducing excessive reactivity that could lead to non-specific binding or toxicity [6]. This balance is particularly evident in anticancer screening data, where compounds bearing chloromethyl substituents demonstrate IC₅₀ values consistently 2-3 fold lower than their electron-donating counterparts [4] [19].

The predictive power of Hammett correlations extends to binding affinity measurements obtained through molecular docking studies [5] [20]. Benzothiazole derivatives with substituent constants ranging from σ = 0.1 to 0.3 exhibit optimal binding energies in ATP-binding pockets, with the chloromethyl group (σ = 0.18) falling within this preferred range [21] [22]. The correlation coefficient between Hammett constants and calculated binding affinities reaches r² = 0.84 for a series of 25 benzothiazole derivatives, demonstrating the robust predictive capability of electronic parameters [23].

Steric Considerations in Target Binding Pockets

The steric profile of the chloromethyl substituent plays a crucial role in determining binding specificity and selectivity across different protein targets. The chloromethyl group occupies a compact volume of approximately 45 ų, making it suitable for accommodation in both small and large binding pockets without introducing significant steric clashes [24] [25]. This size advantage becomes particularly important in the context of kinase inhibition, where ATP-binding sites exhibit varying degrees of spatial constraint depending on the specific enzyme target [21].

Molecular dynamics simulations reveal that the chloromethyl group exhibits favorable conformational flexibility within protein binding sites [20] [26]. The carbon-chlorine bond can rotate freely around the C₂-CH₂ axis, allowing the substituent to adopt conformations that optimize van der Waals interactions with surrounding amino acid residues [3]. This conformational adaptability contributes significantly to the broad-spectrum activity observed for 6-Chloro-2-(chloromethyl)benzo[d]thiazole across diverse biological targets.

Analysis of crystal structures and molecular docking poses indicates that the chloromethyl group frequently engages in halogen bonding interactions with electron-rich regions of target proteins [27] [28]. The chlorine atom can serve as a halogen bond donor, forming stabilizing interactions with backbone carbonyls and side-chain heteroatoms at distances of 3.0-3.5 Å [20]. These interactions provide additional binding energy while maintaining specificity through the directional nature of halogen bonding [26].

The steric tolerance of different binding pockets varies considerably based on their evolutionary optimization for specific substrate recognition [22]. ATP-binding sites generally accommodate the chloromethyl group without difficulty due to their relatively large volume (850 ų), while smaller allosteric sites may experience steric constraints that influence binding affinity [21]. However, the compact nature of the chloromethyl substituent minimizes these potential conflicts, contributing to the versatility of 6-Chloro-2-(chloromethyl)benzo[d]thiazole as a pharmacological tool.

Comparative Analysis with Structural Analogues

Understanding the structure-activity relationships of 6-Chloro-2-(chloromethyl)benzo[d]thiazole requires systematic comparison with related structural analogues to identify the specific contributions of each substituent to biological activity. This comparative approach reveals the synergistic effects of combined substitutions and guides rational drug design efforts toward optimized derivatives with enhanced therapeutic potential [2] [29].

2-Ethoxy vs. 2-Chloromethyl Derivatives

The comparison between 2-ethoxy and 2-chloromethyl benzothiazole derivatives illustrates the dramatic impact of electronic properties on biological activity and pharmacokinetic behavior. These two substituents represent opposite extremes of electronic character, with ethoxy functioning as an electron-donating group (σ = -0.24) while chloromethyl serves as an electron-withdrawing group (σ = 0.18) [7]. This fundamental difference in electronic nature translates into distinct patterns of biological activity and molecular recognition.

Lipophilicity measurements reveal that 2-chloromethyl derivatives exhibit higher partition coefficients (LogP = 3.4) compared to their 2-ethoxy analogues (LogP = 2.8), indicating enhanced membrane permeability but potentially reduced aqueous solubility . The increased lipophilicity of chloromethyl derivatives facilitates cellular uptake and tissue distribution, contributing to improved bioavailability in vivo [4]. However, this advantage comes at the cost of reduced aqueous solubility, with 2-chloromethyl derivatives showing approximately 50% lower water solubility compared to ethoxy analogues .

Biological activity assessments demonstrate consistent superiority of 2-chloromethyl derivatives across multiple assay systems [3] [17]. In antimicrobial screening against gram-positive bacteria, chloromethyl-substituted compounds exhibit minimum inhibitory concentrations 2-4 fold lower than corresponding ethoxy derivatives [18] [17]. Similarly, anticancer activity against various cell lines shows IC₅₀ values for chloromethyl compounds averaging 3.6 μM compared to 8.2 μM for ethoxy analogues [19]. This enhanced potency correlates directly with the electron-withdrawing nature of the chloromethyl group, which facilitates stronger binding interactions with target proteins [7].

Metabolic stability studies reveal important differences in the pharmacokinetic profiles of these two derivative classes . Chloromethyl-substituted compounds demonstrate greater resistance to hepatic metabolism, with half-lives approximately 40% longer than ethoxy analogues when incubated with liver microsomes [31]. This enhanced metabolic stability likely results from the electron-withdrawing nature of the chloromethyl group, which deactivates the benzothiazole ring toward cytochrome P450-mediated oxidation . However, the potential for chloromethyl groups to undergo nucleophilic substitution reactions raises concerns about possible alkylating activity and associated toxicity .

6-Fluoro vs. 6-Chloro Substitution Patterns

The comparison between 6-fluoro and 6-chloro substitution patterns provides insights into the role of halogen size and electronegativity in determining biological activity and selectivity profiles. Fluorine and chlorine atoms differ significantly in their physical and electronic properties, with fluorine exhibiting higher electronegativity (4.0 vs. 3.0) but smaller van der Waals radius (1.35 vs. 1.75 Å) [33] [34]. These differences translate into distinct patterns of molecular recognition and biological activity that illuminate the structure-activity relationships governing benzothiazole pharmacology [4].

Electronic effects analysis reveals that 6-fluoro derivatives exhibit more pronounced electron-withdrawing characteristics compared to their 6-chloro analogues [7] [8]. The higher electronegativity of fluorine creates stronger inductive effects that extend throughout the benzothiazole ring system, resulting in decreased electron density at the nitrogen and sulfur heteroatoms [9]. This electronic perturbation enhances the electrophilicity of the entire molecular framework, potentially improving binding affinity for nucleophile-rich protein targets [4].

Binding affinity measurements obtained through molecular docking studies consistently favor 6-fluoro derivatives over 6-chloro analogues [3]. The calculated binding energies for 6-fluoro compounds average -7.8 kcal/mol compared to -7.2 kcal/mol for 6-chloro derivatives across a panel of protein targets [4]. This difference correlates with improved shape complementarity in binding sites, where the smaller fluorine atom allows better accommodation within sterically constrained regions of target proteins [33]. The enhanced binding affinity translates into improved biological potency, with 6-fluoro derivatives showing IC₅₀ values typically 20-30% lower than corresponding chloro compounds [31].

Selectivity profiles demonstrate another advantage of fluorine substitution over chlorine [3]. The selectivity index, defined as the ratio of off-target to on-target binding affinity, reaches 12.4 for 6-fluoro derivatives compared to 8.9 for 6-chloro analogues [3]. This enhanced selectivity likely results from the precise steric requirements imposed by the smaller fluorine atom, which provides better discrimination between closely related protein targets [4]. The improved selectivity profile reduces the potential for adverse effects and enhances the therapeutic window for clinical applications.

Metabolic stability comparisons reveal striking differences between fluorine and chlorine substitution patterns [31]. The carbon-fluorine bond strength (110 kcal/mol) significantly exceeds that of carbon-chlorine bonds (81 kcal/mol), providing enhanced resistance to metabolic degradation . This stability difference translates into dramatically improved pharmacokinetic profiles for 6-fluoro derivatives, with plasma half-lives often 2-3 fold longer than corresponding chloro compounds [31]. The enhanced metabolic stability of fluorinated derivatives supports reduced dosing frequencies and improved patient compliance in clinical settings.

Manufacturing and synthetic considerations favor chlorine substitution due to the greater availability and lower cost of chlorinating reagents compared to fluorinating agents [35]. The introduction of chlorine at the 6-position can be achieved through straightforward electrophilic aromatic substitution using readily available chlorinating agents such as sulfuryl chloride or N-chlorosuccinimide. In contrast, fluorination typically requires specialized reagents and conditions that increase both complexity and cost of synthesis [33]. These practical considerations must be balanced against the superior biological properties of fluorinated derivatives when selecting optimal candidates for development.

The comprehensive analysis of 6-Chloro-2-(chloromethyl)benzo[d]thiazole through structure-activity relationship profiling reveals a compound optimally positioned for diverse biological applications. The electron-withdrawing chloromethyl substituent provides enhanced binding affinity and metabolic stability, while the 6-chloro substitution offers a favorable balance of biological activity and synthetic accessibility. The systematic comparison with structural analogues validates the rational design principles underlying this particular substitution pattern and provides guidance for future optimization efforts in benzothiazole medicinal chemistry.

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Last modified: 07-17-2023

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